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Compound of Interest

Compound Name:
Methyl [4-

(chlorosulfonyl)phenyl]carbamate

Cat. No.: B1330892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Methyl [4-
(chlorosulfonyl)phenyl]carbamate against relevant alternative compounds. The objective is

to offer a comprehensive resource for the identification, characterization, and quality control of

this important chemical intermediate. The supporting data is presented in clear, structured

tables, and detailed experimental protocols are provided for each analytical technique.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Methyl [4-
(chlorosulfonyl)phenyl]carbamate and two comparative compounds: Methyl

phenylcarbamate and 4-methylbenzenesulfonyl chloride. This comparison allows for the clear

attribution of spectral features to the distinct functional moieties within the target molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound Ar-H (ppm) -NH (ppm) -CH₃ (ppm) Other

Methyl [4-

(chlorosulfonyl)p

henyl]carbamate

7.3-7.9 (m) 6.5-7.5 (br s) 3.8 (s) -

Methyl

phenylcarbamate
7.0-7.4 (m) ~6.8 (br s) 3.77 (s) -

4-

methylbenzenes

ulfonyl chloride

7.4 (d), 7.8 (d) - - 2.4 (s, Ar-CH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound C=O (ppm) Ar-C (ppm) -CH₃ (ppm) Other

Methyl [4-

(chlorosulfonyl)p

henyl]carbamate

Data not

available

Data not

available

Data not

available
-

Methyl

phenylcarbamate
~154

~118, 123, 129,

138
~52 -

4-

methylbenzenes

ulfonyl chloride

-
~127, 130, 135,

145
- ~22 (Ar-CH₃)

Note: Experimental ¹³C NMR data for Methyl [4-(chlorosulfonyl)phenyl]carbamate is not

readily available in the searched literature. Based on the structures of the comparative

compounds, the carbonyl carbon is expected to appear around 153-155 ppm, the aromatic

carbons between 120-145 ppm, and the methyl carbon around 53 ppm.

Table 3: IR Spectroscopic Data (cm⁻¹)
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Compound N-H Stretch C=O Stretch
S=O Stretch
(asym/sym)

C-O Stretch

Methyl [4-

(chlorosulfonyl)p

henyl]carbamate

~3300-3400 ~1700-1730 ~1370 / ~1180 ~1220

Methyl

phenylcarbamate
~3310 ~1730 - ~1230

4-

methylbenzenes

ulfonyl chloride

- - ~1370 / ~1170 -

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Methyl [4-

(chlorosulfonyl)phenyl]carbam

ate

249/251 (³⁵Cl/³⁷Cl)
190 ([M-COOCH₃]⁺), 141 ([M-

SO₂Cl]⁺), 92, 65

Methyl phenylcarbamate 151 106, 93, 77, 65

4-methylbenzenesulfonyl

chloride
190/192 (³⁵Cl/³⁷Cl) 155 ([M-Cl]⁺), 91 ([M-SO₂Cl]⁺)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized and may require optimization based on the specific

instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0

ppm).
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer

operating at a frequency of 300 MHz for protons.

¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 10-15 ppm, a

relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 200-220 ppm, a

relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate

signal-to-noise ratio. Proton decoupling was applied to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with potassium

bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a

thin, transparent pellet using a hydraulic press.

Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with

a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (for volatile compounds).

Ionization: Electron impact (EI) ionization was used with an electron energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

using a quadrupole mass analyzer.

Detection: The ion abundance was measured using an electron multiplier detector, and the

data was plotted as a mass spectrum.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl [4-(chlorosulfonyl)phenyl]carbamate.
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To cite this document: BenchChem. [Spectroscopic Analysis of Methyl [4-
(chlorosulfonyl)phenyl]carbamate: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1330892#spectroscopic-data-for-methyl-
4-chlorosulfonyl-phenyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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